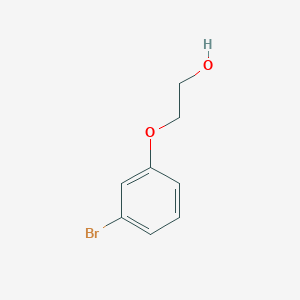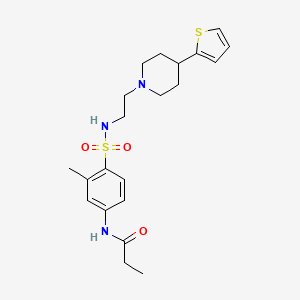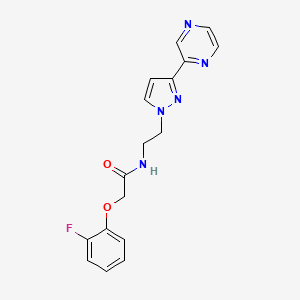![molecular formula C20H23N3O3S B3007960 N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260927-16-9](/img/no-structure.png)
N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
Compounds with structural similarities have been synthesized for various purposes, including the exploration of their anticancer properties. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure was analyzed through molecular docking to target the VEGFr receptor, indicating potential in cancer treatment research (Sharma et al., 2018). The study detailed the synthesis process, crystallography, and in silico modeling, providing a foundation for understanding how similar compounds could be designed and synthesized for specific biological targets.
Anticancer Activity
Derivatives of thieno[2,3-d]pyrimidines, such as 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, have been studied for their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing significant antitumor activity. These compounds were synthesized, and their structure-activity relationships were investigated, revealing their potency against human tumor cells in culture (Gangjee et al., 2009). Such studies are crucial for the development of new anticancer agents, providing insights into the chemical modifications that can enhance biological activity.
Antimicrobial and Antitumor Potential
Research on pyrimidine derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, has shown that these compounds possess significant antimicrobial activities. Their synthesis and biological evaluation highlight their potential as therapeutic agents against various bacterial and fungal infections (Hossan et al., 2012). Additionally, some derivatives exhibited antitumor activities, suggesting their versatility in drug development for multiple diseases.
Antioxidant Properties
Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated notable antioxidant activity. These complexes were synthesized using pyrazole-acetamide ligands, and their structures were determined through X-ray crystallography. Their antioxidant activity was assessed through various in vitro assays, indicating their potential therapeutic applications in diseases caused by oxidative stress (Chkirate et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-ethylbenzoyl chloride with 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine, followed by acetylation of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "3-ethylbenzoic acid", "thionyl chloride", "3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "triethylamine", "acetic anhydride", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Conversion of 3-ethylbenzoic acid to 3-ethylbenzoyl chloride using thionyl chloride and triethylamine as a catalyst", "Condensation of 3-ethylbenzoyl chloride with 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine in diethyl ether", "Workup of the reaction mixture with sodium bicarbonate and water", "Acetylation of the resulting intermediate with acetic anhydride in the presence of triethylamine", "Purification of the final product by recrystallization" ] } | |
Numéro CAS |
1260927-16-9 |
Formule moléculaire |
C20H23N3O3S |
Poids moléculaire |
385.48 |
Nom IUPAC |
N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H23N3O3S/c1-4-14-6-5-7-15(10-14)21-17(24)12-22-16-8-9-27-18(16)19(25)23(20(22)26)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) |
Clé InChI |
PKLHQJHMPDUXHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)
![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)


![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)
![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)
![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)
